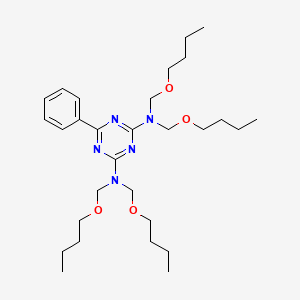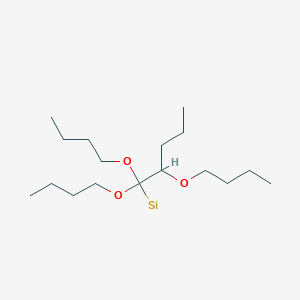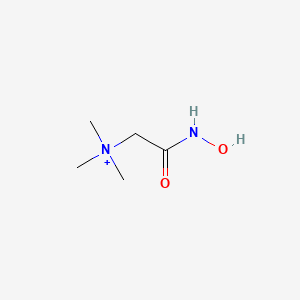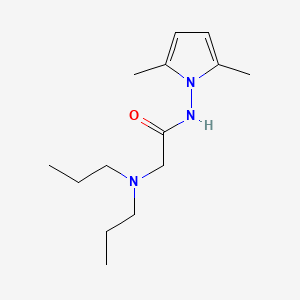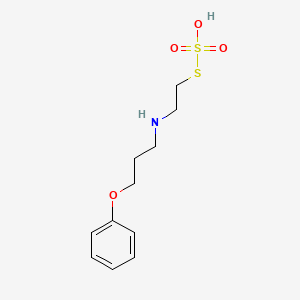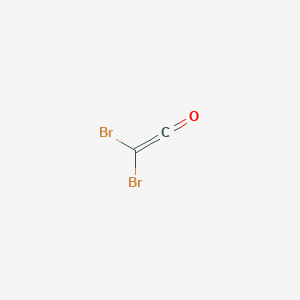
Dibromoethen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibromoethen-1-one is an organobromine compound with the chemical formula C(_2)H(_2)Br(_2)O It is characterized by the presence of two bromine atoms attached to an ethene backbone with a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibromoethen-1-one can be synthesized through the bromination of ethenone (ketene) under controlled conditions. The reaction typically involves the addition of bromine (Br(_2)) to ethenone (C(_2)H(_2)O) in an inert solvent such as carbon tetrachloride (CCl(_4)) at low temperatures to prevent side reactions. The reaction proceeds as follows: [ \text{C}_2\text{H}_2\text{O} + \text{Br}_2 \rightarrow \text{C}_2\text{H}_2\text{Br}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and bromine concentration. This method minimizes the formation of by-products and maximizes yield.
Chemical Reactions Analysis
Types of Reactions
Dibromoethen-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH(^-)), amines (NH(_2)R), or thiols (SHR).
Reduction Reactions: this compound can be reduced to form ethenone derivatives using reducing agents like lithium aluminum hydride (LiAlH(_4)).
Oxidation Reactions: The compound can be further oxidized to form dibromoacetic acid derivatives using strong oxidizing agents like potassium permanganate (KMnO(_4)).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH(_4)) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO(_4)) in acidic or neutral conditions.
Major Products Formed
Substitution: Formation of substituted ethenone derivatives.
Reduction: Formation of ethenone derivatives with reduced bromine content.
Oxidation: Formation of dibromoacetic acid derivatives.
Scientific Research Applications
Dibromoethen-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals and biologically active compounds.
Industry: Utilized in the production of flame retardants, agrochemicals, and specialty polymers.
Mechanism of Action
The mechanism by which dibromoethen-1-one exerts its effects involves the interaction of its bromine atoms with nucleophilic sites in target molecules. The bromine atoms act as electrophiles, facilitating the formation of covalent bonds with nucleophiles. This reactivity is exploited in various chemical transformations and applications.
Comparison with Similar Compounds
Similar Compounds
1,1-Dibromoethane: An organobromine compound with the formula C(_2)H(_4)Br(_2), used as a fuel additive and fumigant.
1,2-Dibromoethane:
Uniqueness
Dibromoethen-1-one is unique due to the presence of a ketone functional group, which imparts distinct reactivity compared to other dibromoethane derivatives. This functional group allows for a wider range of chemical transformations and applications, particularly in organic synthesis and industrial processes.
Properties
CAS No. |
10547-07-6 |
|---|---|
Molecular Formula |
C2Br2O |
Molecular Weight |
199.83 g/mol |
InChI |
InChI=1S/C2Br2O/c3-2(4)1-5 |
InChI Key |
IKKJHPGBHKMIFM-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(Br)Br)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


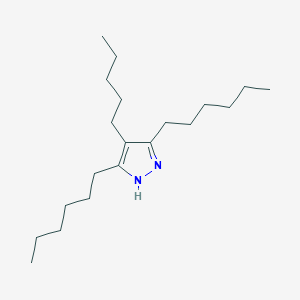
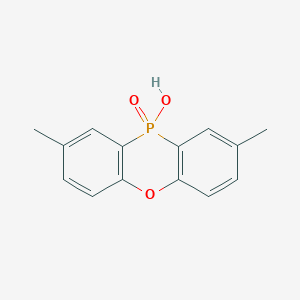
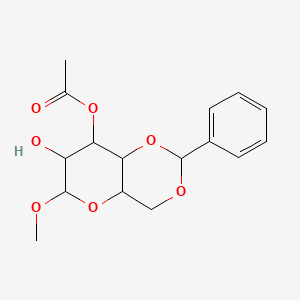
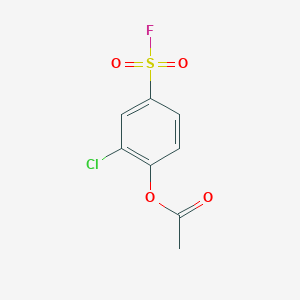
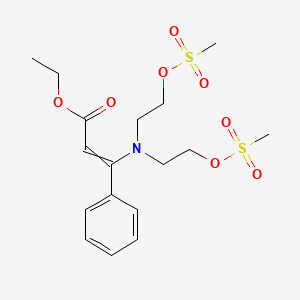
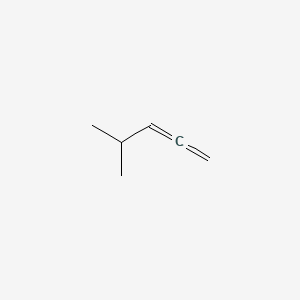
![Dibutylbis[(3-nitrobenzoyl)oxy]stannane](/img/structure/B14711116.png)

